2,6-Dimethoxy-4-{[3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl N,N-dimethylcarbamate
Description
2,6-Dimethoxy-4-{[3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl N,N-dimethylcarbamate is a complex organic compound with a unique structure that includes a benzimidazole moiety fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
[2,6-dimethoxy-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-23(2)21(26)29-18-15(27-3)9-12(10-16(18)28-4)11-17-19(25)24-14-8-6-5-7-13(14)22-20(24)30-17/h5-11H,1-4H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOOTWXSTXZEEG-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1OC)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-{[3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl N,N-dimethylcarbamate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the thiazole ring. The final steps involve the functionalization of the phenyl ring with dimethoxy and carbamate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-{[3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities .
Scientific Research Applications
2,6-Dimethoxy-4-{[3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl N,N-dimethylcarbamate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-{[3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The benzimidazole and thiazole moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-{(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-yliden)methyl}phenyl acetate
- 2,6-Dimethyl-4-{(Z)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-yliden)methyl}phenyl acetate
Uniqueness
Compared to similar compounds, 2,6-Dimethoxy-4-{[3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl N,N-dimethylcarbamate exhibits unique structural features that enhance its biological activity. The presence of dimethoxy and carbamate groups contributes to its increased solubility and stability, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
